molecular formula C10H9ClF3IO B14045304 1-(3-Chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene

Cat. No.: B14045304
M. Wt: 364.53 g/mol
InChI Key: PDQKLPCZFYQGFX-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of chlorine, iodine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-(3-chloropropyl)benzene with iodine and trifluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different halogens or functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

1-(3-Chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a bioactive molecule.

    Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which impart distinct chemical properties. The presence of chlorine, iodine, and trifluoromethoxy groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H9ClF3IO

Molecular Weight

364.53 g/mol

IUPAC Name

2-(3-chloropropyl)-4-iodo-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9ClF3IO/c11-5-1-2-7-6-8(15)3-4-9(7)16-10(12,13)14/h3-4,6H,1-2,5H2

InChI Key

PDQKLPCZFYQGFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)CCCCl)OC(F)(F)F

Origin of Product

United States

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